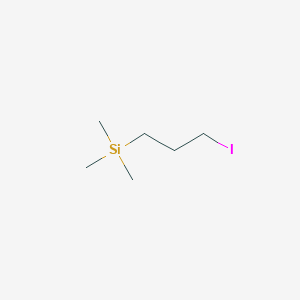
Lithium p-ethylbenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium p-ethylbenzenesulphonate (LiPEBS) is a compound that has been extensively studied in the field of neuroscience due to its potential therapeutic effects on mood disorders such as bipolar disorder. LiPEBS is a lithium salt of p-ethylbenzenesulphonic acid, which is a white crystalline powder that is soluble in water and organic solvents. The compound has been shown to have a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of Lithium p-ethylbenzenesulphonate is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways that are involved in the regulation of mood and behavior. This compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. The compound has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various animal models. The compound has been shown to increase the expression of BDNF, which is a protein that plays a key role in the growth and survival of neurons. This compound has also been shown to modulate the activity of various neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes involved in the regulation of cellular metabolism.
Advantages and Limitations for Lab Experiments
One advantage of Lithium p-ethylbenzenesulphonate is that it has a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research. This compound has also been shown to have anti-inflammatory effects and to modulate the activity of various enzymes involved in the regulation of cellular metabolism. One limitation of this compound is that it has not been extensively studied in humans, so its potential therapeutic effects and side effects are not fully understood.
Future Directions
There are several future directions for research on Lithium p-ethylbenzenesulphonate. One direction is to further investigate the compound's mechanism of action and how it modulates intracellular signaling pathways. Another direction is to study the compound's potential therapeutic effects in humans, particularly in the treatment of mood disorders such as bipolar disorder. Additionally, future research could focus on optimizing the synthesis of this compound and developing new formulations that improve its bioavailability and efficacy.
Synthesis Methods
The synthesis of Lithium p-ethylbenzenesulphonate involves the reaction of p-ethylbenzenesulphonic acid with lithium hydroxide. The reaction takes place in an aqueous solution and the resulting product is then filtered and dried. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
Lithium p-ethylbenzenesulphonate has been extensively studied in the field of neuroscience due to its potential therapeutic effects on mood disorders such as bipolar disorder. The compound has been shown to have a unique mechanism of action that differs from other lithium salts, making it a promising candidate for further research.
properties
CAS RN |
15497-94-6 |
|---|---|
Molecular Formula |
C8H9LiO3S |
Molecular Weight |
192.2 g/mol |
IUPAC Name |
lithium;4-ethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
SFYFPKNICQXSFE-UHFFFAOYSA-M |
Isomeric SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
[Li+].CCC1=CC=C(C=C1)S(=O)(=O)[O-] |
Other CAS RN |
15497-94-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



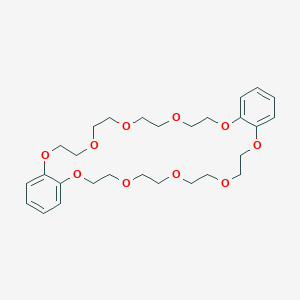

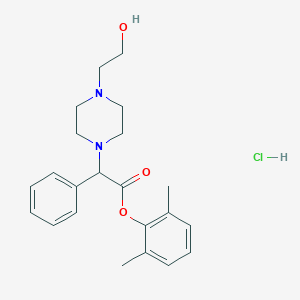
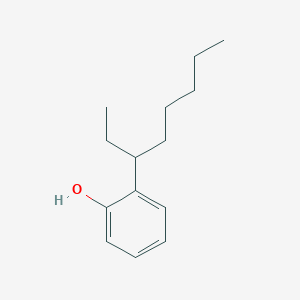
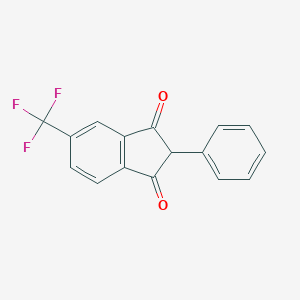
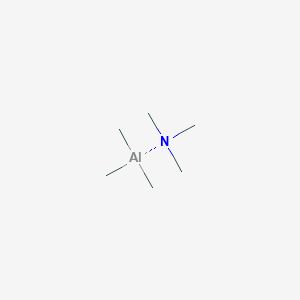


![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


